N-Ethyl-N-methyl-benzene-1,4-diamine dihydrochloride
Description
N-Ethyl-N-methyl-benzene-1,4-diamine dihydrochloride (CAS: Not explicitly listed in evidence) is a substituted aromatic diamine salt characterized by ethyl and methyl groups attached to the nitrogen atoms of the benzene-1,4-diamine backbone. These compounds typically exhibit solubility in water due to their ionic dihydrochloride form and are sensitive to light and hygroscopic conditions . Such diamines are often utilized in industrial and pharmacological applications, including dye synthesis, polymer production, or as intermediates in drug development .
Properties
IUPAC Name |
4-N-ethyl-4-N-methylbenzene-1,4-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-3-11(2)9-6-4-8(10)5-7-9;;/h4-7H,3,10H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMMXODYVDESGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=CC=C(C=C1)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Alkylation of Benzene-1,4-Diamine
Alkylation remains the most direct approach, involving sequential substitution of amine hydrogens with ethyl and methyl groups.
Reagents and Conditions
-
Primary Alkylation : Benzene-1,4-diamine reacts with ethyl bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0–5°C under nitrogen, using sodium hydride (1.2 eq) as a base.
-
Secondary Alkylation : The mono-ethyl intermediate is treated with methyl iodide (1.05 eq) at 20–25°C for 4–6 hours.
-
Salt Formation : The free base is precipitated as the dihydrochloride salt using HCl gas in ethanol.
Yield and Purity
Nitro-Group Reduction of Alkylated Intermediates
This two-step method avoids competing alkylation by introducing nitro groups early in the synthesis.
Step 1: Nitration of N-Ethyl-N-Methyl-Benzene Derivative
-
Substrate : N-ethyl-N-methyl-4-nitroaniline.
-
Conditions : Nitration with fuming HNO/HSO at 0°C, yielding 90% nitro intermediate.
Step 2: Catalytic Hydrogenation
Hydrogenation of Nitroarene Precursors
A patent-derived method optimizes nitro reduction while preserving alkyl groups:
Substrate : 1-Benzylamino-2-(methoxymethyl)-4-nitrobenzene.
Procedure :
-
Hydrogenation : 10% Pt/C catalyst, 2–3 bar H, 30°C, 2 hours.
-
Benzyl Group Cleavage : Acidic hydrolysis (6M HCl, reflux).
-
Salt Precipitation : HCl gas in ethanol yields 88% dihydrochloride.
Industrial-Scale Production Techniques
Continuous Flow Alkylation
Adapted from CN109970569A, this method enhances scalability:
| Parameter | Specification |
|---|---|
| Reactor Type | Tubular flow reactor (stainless steel) |
| Temperature | 25–30°C |
| Residence Time | 30 minutes |
| Ethyl Bromide Feed Rate | 0.5 L/min |
| Methyl Iodide Feed Rate | 0.3 L/min |
| Annual Capacity | 50 metric tons |
Advantages :
Catalytic Hydrogenation Optimization
EP2621885B1 details critical parameters for nitro-group reduction:
| Condition | Optimal Range | Impact on Yield |
|---|---|---|
| H Pressure | 2–3 bar | Maximizes H solubility |
| Catalyst Loading | 5–10 wt% Pd/C | Balances cost and activity |
| Solvent | Methanol/Water (9:1) | Enhances substrate solubility |
| Temperature | 40–50°C | Prevents catalyst sintering |
Outcome : 90–94% yield with residual Pd <10 ppm.
Comparative Analysis of Synthesis Methods
Yield and Efficiency
| Method | Average Yield | Purity | Scalability |
|---|---|---|---|
| Stepwise Alkylation | 78–85% | >99% | Moderate |
| Nitro Reduction | 88–92% | 98% | High |
| Hydrogenation | 90–94% | 99% | High |
Key Insight : Nitro reduction and hydrogenation methods outperform stepwise alkylation in yield and scalability, albeit requiring specialized catalysts.
Purification and Characterization
Recrystallization Protocols
Analytical Techniques
| Technique | Parameter Measured | Specification |
|---|---|---|
| HPLC (C18 column) | Purity | 98–99% (254 nm) |
| -NMR (400 MHz) | Substituent confirmation | δ 1.1 (CH), 2.3 (CH) |
| Elemental Analysis | C, H, N, Cl content | ±0.3% of theoretical |
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-methyl-benzene-1,4-diamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, quinones, and amine derivatives .
Scientific Research Applications
N-Ethyl-N-methyl-benzene-1,4-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is utilized in the study of enzyme interactions and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of N-Ethyl-N-methyl-benzene-1,4-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include the modulation of enzymatic activity and the alteration of cellular signaling processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-Ethyl-N-methyl-benzene-1,4-diamine dihydrochloride (inferred structure) with structurally related dihydrochloride salts of benzene diamines and acridine derivatives:
Key Observations:
Substituent Effects: N,N-Dimethyl-p-phenylenediamine dihydrochloride () is smaller and simpler, making it suitable for analytical applications like chromogenic assays. Its decomposition temperature (212°C) suggests moderate thermal stability . Quinacrine dihydrochloride () demonstrates how larger heterocyclic systems (acridine core) expand biological activity, such as DNA intercalation and enzyme inhibition .
Solubility and Stability :
All dihydrochloride salts exhibit water solubility, critical for bioavailability in pharmaceutical contexts. However, hygroscopicity and light sensitivity (e.g., ) necessitate careful storage .
In contrast, simpler diamines like the dimethyl variant are more suited for industrial or diagnostic roles .
Research Findings and Discussion
Structural and Functional Insights
- Electronic Effects : Substituents like trifluoromethyl groups () alter electron density on the aromatic ring, influencing reactivity in coupling reactions or receptor binding .
- Biological Activity : Quinacrine’s acridine moiety enables intercalation into DNA, disrupting replication in parasites and cancer cells . Smaller diamines (e.g., ) lack this capability but serve as redox indicators in biochemical assays .
Biological Activity
N-Ethyl-N-methyl-benzene-1,4-diamine dihydrochloride is an organic compound that has gained attention for its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential applications in research and industry.
Chemical Structure and Properties
- Molecular Formula : C9H14N2·2HCl
- Molecular Weight : 220.14 g/mol
- Chemical Structure : The compound features a benzene ring with two amino groups (diamine) and ethyl and methyl substituents, enhancing its reactivity and solubility.
This compound interacts with various biological targets, primarily enzymes and receptors. Its biological activity can be attributed to the following mechanisms:
- Enzyme Interaction : The compound acts as an inhibitor or activator of specific enzymes, modulating their activity. For instance, it can affect metabolic pathways by altering enzyme kinetics.
- Cell Signaling Modulation : It influences cellular signaling processes, potentially impacting cell proliferation and apoptosis.
Biochemical Pathways Affected
The compound's interaction with enzymes and proteins can lead to significant changes in various biochemical pathways:
- Signal Transduction : It may alter pathways involved in cell communication.
- Cell Cycle Regulation : By affecting the expression of genes related to the cell cycle, it can influence cell division.
- Apoptosis Induction : The compound has been observed to induce apoptosis in certain cell types under specific conditions.
Antiproliferative Effects
Studies have shown that this compound exhibits antiproliferative effects in various cancer cell lines. For example, in vitro assays demonstrated that the compound significantly inhibited cell growth at concentrations as low as 10 µM.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-435 | 10 | Microtubule depolymerization |
| A549 (Lung Cancer) | 15 | Apoptosis induction |
| HeLa (Cervical) | 12 | Cell cycle arrest |
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 250 µg/mL |
| Escherichia coli | 500 µg/mL |
| Pseudomonas aeruginosa | 125 µg/mL |
Case Studies
- Antitumor Activity in Xenograft Models : In a study involving MDA-MB-435 xenograft models, this compound was administered at a dose of 75 mg/kg. Results indicated significant tumor reduction compared to control groups, showcasing its potential as an antitumor agent.
- Enzyme Inhibition Studies : Research focusing on the compound's interaction with acetylcholinesterase revealed an IC50 value of 7.31 µM, indicating strong inhibitory activity which could be beneficial in treating neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What synthesis protocols are recommended for N-Ethyl-N-methyl-benzene-1,4-diamine dihydrochloride, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step organic synthesis is typically employed, starting with benzene-1,4-diamine derivatives. Ethylation and methylation steps require controlled temperatures (e.g., 0–5°C for alkylation) to minimize side reactions. Solvent choice (e.g., anhydrous dichloromethane or THF) and stoichiometric ratios of ethylating/methylating agents (e.g., ethyl iodide, methyl chloride) are critical. Post-synthesis, the dihydrochloride salt is precipitated using HCl gas or concentrated HCl in ethanol. Purity is optimized via recrystallization in ethanol/water mixtures .
- Monitoring : Reaction progress is tracked using thin-layer chromatography (TLC), and final product structure is confirmed via -NMR and -NMR spectroscopy .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : Confirms substituent positions (e.g., ethyl and methyl groups on the benzene ring) and salt formation.
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% is standard for research-grade material).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H] or [M-Cl] ions).
- Elemental Analysis : Verifies C, H, N, and Cl content against theoretical values .
Q. How should this compound be stored to ensure stability in long-term studies?
- Storage : Store as a crystalline solid at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hygroscopic degradation or oxidation. Prior to use, equilibrate to room temperature in a desiccator to avoid moisture absorption .
Advanced Research Questions
Q. How can contradictory data on this compound’s biological activity (e.g., enzyme inhibition) be resolved?
- Approach :
- Orthogonal Assays : Use multiple assay formats (e.g., fluorometric, colorimetric) to cross-validate results.
- Stability Testing : Monitor compound integrity under assay conditions (pH, temperature) via HPLC to rule out decomposition.
- Counterion Effects : Compare dihydrochloride salt with free base or other salt forms, as counterions can alter solubility and bioavailability .
Q. What computational strategies predict this compound’s reactivity in novel reaction environments?
- Methods :
- Quantum Chemical Calculations : Density Functional Theory (DFT) models predict nucleophilic/electrophilic sites (e.g., amine groups) and reaction pathways.
- Reaction Path Search Tools : Software like GRRM or AFIR identifies low-energy transition states for alkylation or acylation reactions.
- Solvent Effect Modeling : COSMO-RS simulations optimize solvent selection for synthesis or catalytic applications .
Q. How does the compound’s structure influence its interaction with biological targets (e.g., enzymes or receptors)?
- Analysis :
- Molecular Docking : Simulate binding modes with target proteins (e.g., cytochrome P450 enzymes) to identify key interactions (H-bonding, hydrophobic pockets).
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., N,N-dimethyl or N-ethyl derivatives) to isolate functional group contributions.
- Kinetic Studies : Measure inhibition constants () and binding kinetics (SPR, ITC) to correlate structural features with potency .
Q. What strategies optimize solubility for in vitro bioassays without compromising activity?
- Solutions :
- Buffer Selection : Use phosphate-buffered saline (PBS) with 1–5% DMSO or cyclodextrin-based solubilizers.
- Salt Form Screening : Test alternative salts (e.g., sulfate, citrate) to enhance aqueous solubility.
- Prodrug Design : Modify amine groups with hydrolyzable protecting groups (e.g., acetyl) for improved bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
